molecular formula C21H19N3O3 B6000593 2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)quinazolin-4(3H)-one

2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)quinazolin-4(3H)-one

Cat. No.: B6000593
M. Wt: 361.4 g/mol
InChI Key: IDYVZIWJWFDPKZ-UHFFFAOYSA-N
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Description

2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone is 361.14264148 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the class of quinazolinone derivatives. Its unique structural features, including a butyl group and a hydroxyl group, suggest significant potential for biological activity, particularly in pharmacological applications such as antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O3, with a molecular weight of 361.4 g/mol. The compound consists of a quinazoline ring fused with a hydroxyquinoline moiety, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
Structural FeaturesQuinazoline and Hydroxyquinoline rings

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. Various synthetic methodologies have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro tests demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values ranging from 1.2 µM to 1.4 µM . The mechanism of action appears to involve cell cycle arrest at the G2/M phase and activation of apoptotic pathways, evidenced by increased expression of pro-apoptotic markers such as Caspase-3 and BAX .

Case Studies

  • Cell Line Studies : A study on the anti-proliferative effects of related quinazolinone compounds revealed that modifications in the side chains significantly influenced their biological activity. The most active compounds achieved IC50 values less than 5 µM against various cancer cell lines .
  • Mechanistic Insights : Another study focused on the apoptotic effects induced by quinazolinone derivatives showed that treatment with these compounds led to significant changes in cell morphology and viability, confirming their role as potential chemotherapeutic agents .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesIC50 (µM)Biological Activity
2-(1-propyl-4-hydroxyquinolin-3-yl)quinazolin-4(3H)-onePropyl group instead of butylNot specifiedAntimicrobial
2-(1-cyclohexyl-4-hydroxyquinolin-3-yl)quinazolin-4(3H)-oneCyclohexyl substituentNot specifiedPotentially different
8g (related derivative)Multiple hydroxy groups1.2 ± 0.2Strong anticancer activity

This table illustrates how variations in substituents can affect the biological activity and pharmacological profiles of quinazolinones, emphasizing the unique properties of each derivative.

Properties

IUPAC Name

2-(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-2-3-12-24-16-11-7-5-9-14(16)18(25)17(21(24)27)19-22-15-10-6-4-8-13(15)20(26)23-19/h4-11,25H,2-3,12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYVZIWJWFDPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C3=NC4=CC=CC=C4C(=O)N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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